Pyropheophorbide a
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Overview
Description
Pyropheophorbide-a is a chlorophyll derivative that has garnered significant interest due to its unique properties and potential applications. It is a deep red photosensitizer, which means it can absorb light and convert it into chemical energy. This compound is particularly noted for its role in photodynamic therapy, a treatment modality for cancer and other diseases .
Mechanism of Action
- PPB a activates several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Pyropheophorbide a plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the demethylation process catalyzed by an enzyme called pheophorbidase . This enzyme converts pheophorbide a to a precursor of this compound, C-13 2 -carboxylthis compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In photodynamic therapy, it can inhibit cell viability in a concentration- and light dose-dependent manner, and induce apoptosis via the mitochondrial apoptosis pathway . Additionally, it can induce autophagy in cells .
Molecular Mechanism
The mechanism of action of this compound involves the generation of reactive oxygen species (ROS) upon light exposure . When this compound interacts with light, it absorbs the energy and generates ROS, which subsequently react with cellular components, resulting in cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown to have a potent inhibitory effect on colorectal cancer stem cell-derived xenograft tumors in nude mice . This suggests that this compound has long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, a study showed that porphysome nanoparticles, which include this compound, demonstrated significant tumor ablative effects at all doses tested, with the greatest effect seen with 10 mg/kg this compound at a drug-light interval of 24 hours .
Metabolic Pathways
This compound is involved in the chlorophyll degradation pathway in higher plants and algae . The enzyme pheophorbidase catalyzes the conversion of pheophorbide a to a precursor of this compound, C-13 2 -carboxylthis compound, by demethylation .
Transport and Distribution
It has been suggested that this compound can be transported and distributed within cells via endocytosis .
Subcellular Localization
It has been suggested that this compound can be localized in the mitochondria, where it induces apoptosis via the mitochondrial apoptosis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyropheophorbide-a can be synthesized through the degradation of chlorophyll-a. The process involves the removal of the central magnesium ion and the phytol tail from chlorophyll-a, followed by the formation of pyropheophorbide-a. This can be achieved through various chemical reactions, including acid hydrolysis and enzymatic reactions .
Industrial Production Methods: In an industrial setting, pyropheophorbide-a is often produced using large-scale extraction and purification techniques. The process typically involves the extraction of chlorophyll from plant materials, followed by chemical modification to obtain pyropheophorbide-a. The use of advanced chromatographic techniques ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyropheophorbide-a undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Pyropheophorbide-a can be oxidized to form various derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reduction reactions can modify the structure of pyropheophorbide-a, leading to different products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products Formed:
Scientific Research Applications
Pyropheophorbide-a has a wide range of scientific research applications, including:
Biology: It is used in studies of photosynthesis and chlorophyll metabolism.
Medicine: Pyropheophorbide-a is used in photodynamic therapy for the treatment of cancer and other diseases. .
Industry: It is used in the development of new materials and technologies, including solar cells and light-emitting devices
Comparison with Similar Compounds
Pheophorbide-a: Another chlorophyll derivative with similar photosensitizing properties.
Methyl pyropheophorbide-a: A methylated derivative of pyropheophorbide-a with enhanced solubility and photodynamic activity.
Zinc pyropheophorbide-a: A zinc complex of pyropheophorbide-a used as a photosensitizer in various applications.
Uniqueness: Pyropheophorbide-a is unique due to its high singlet oxygen quantum yield and its ability to generate reactive oxygen species efficiently. This makes it particularly effective in photodynamic therapy and other applications where light-induced reactions are required .
Properties
CAS No. |
24533-72-0 |
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Molecular Formula |
C33H34N4O3 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
3-[(21S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid |
InChI |
InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)/t17-,21?/m0/s1 |
InChI Key |
FDKRLXBXYZKWRZ-PBVYKCSPSA-N |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C |
Appearance |
A crystalline solid |
Pictograms |
Irritant |
Synonyms |
Pyrophaeophorbid A; (17S,18S)-3-Vinyl-3-deethyl-17,18-dihydrophytoporphyrin; 31,32-Didehydrophytochlorin; 3-Deethyl-3-vinylphytochlorin; Pyropheophorbide-alpha; Pyropheophorbide-α |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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